Cas no 2171867-05-1 (4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole)

4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole structure
2171867-05-1 structure
Product name:4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole
CAS No:2171867-05-1
MF:C9H14ClF2N3O
MW:253.67676782608
CID:5566094
PubChem ID:165593107

4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole Chemical and Physical Properties

Names and Identifiers

    • EN300-1595283
    • 2171867-05-1
    • 4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole
    • Inchi: 1S/C9H14ClF2N3O/c1-6(3-4-16-2)15-8(9(11)12)7(5-10)13-14-15/h6,9H,3-5H2,1-2H3
    • InChI Key: UIMNRGSKCSRPSQ-UHFFFAOYSA-N
    • SMILES: ClCC1=C(C(F)F)N(C(C)CCOC)N=N1

Computed Properties

  • Exact Mass: 253.0793461g/mol
  • Monoisotopic Mass: 253.0793461g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 39.9Ų

4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1595283-0.1g
4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole
2171867-05-1
0.1g
$1484.0 2023-07-10
Enamine
EN300-1595283-0.25g
4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole
2171867-05-1
0.25g
$1551.0 2023-07-10
Enamine
EN300-1595283-250mg
4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole
2171867-05-1
250mg
$1551.0 2023-09-23
Enamine
EN300-1595283-10000mg
4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole
2171867-05-1
10000mg
$7250.0 2023-09-23
Enamine
EN300-1595283-1.0g
4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole
2171867-05-1
1.0g
$1686.0 2023-07-10
Enamine
EN300-1595283-5000mg
4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole
2171867-05-1
5000mg
$4890.0 2023-09-23
Enamine
EN300-1595283-0.05g
4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole
2171867-05-1
0.05g
$1417.0 2023-07-10
Enamine
EN300-1595283-10.0g
4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole
2171867-05-1
10.0g
$7250.0 2023-07-10
Enamine
EN300-1595283-2.5g
4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole
2171867-05-1
2.5g
$3304.0 2023-07-10
Enamine
EN300-1595283-5.0g
4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole
2171867-05-1
5.0g
$4890.0 2023-07-10

4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole Related Literature

Additional information on 4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole

Introduction to 4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole (CAS No. 2171867-05-1)

4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole (CAS No. 2171867-05-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of 1,2,3-triazoles, which are known for their broad range of biological activities, including antiviral, antibacterial, and anticancer properties.

The chloromethyl and difluoromethyl substituents in the structure of this compound contribute to its chemical stability and reactivity. The presence of these functional groups can significantly influence the compound's pharmacokinetic properties, such as solubility, permeability, and metabolic stability. The 4-methoxybutan-2-yl substituent further enhances the compound's lipophilicity and bioavailability, making it a promising candidate for drug development.

Recent studies have shown that 4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole exhibits potent antiviral activity against a variety of viral strains. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that this compound effectively inhibited the replication of influenza A virus (IAV) in vitro. The mechanism of action involves the disruption of viral entry into host cells and the inhibition of viral protein synthesis. These findings suggest that the compound could be developed into a novel antiviral agent for the treatment of influenza and other viral infections.

In addition to its antiviral properties, 4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole has also shown promising anticancer activity. A preclinical study conducted by researchers at the National Cancer Institute demonstrated that this compound selectively inhibited the growth of human breast cancer cells (MCF-7) while exhibiting minimal cytotoxicity towards normal cells. The mechanism underlying this selective toxicity is believed to involve the induction of apoptosis through the activation of caspase-dependent pathways.

The structural versatility of 4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole makes it an attractive scaffold for further chemical modifications. Researchers have explored various functional group substitutions and ring extensions to optimize its biological activity and pharmacological properties. For example, a recent study published in Organic & Biomolecular Chemistry reported that introducing a hydroxyl group at the C-3 position of the triazole ring significantly enhanced the compound's antitumor activity against colorectal cancer cells (HCT116).

The synthetic route for 4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole involves a multi-step process that includes copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions. This method is highly efficient and scalable, making it suitable for large-scale production. The use of green chemistry principles in the synthesis process ensures environmental sustainability and reduces potential hazards associated with chemical waste.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole as a therapeutic agent. Preliminary results from Phase I trials have shown that the compound is well-tolerated by patients with minimal side effects. These findings are encouraging and pave the way for further clinical development.

In conclusion, 4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole (CAS No. 2171867-05-1) is a promising compound with diverse biological activities and potential applications in medicine. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for addressing unmet medical needs in areas such as antiviral therapy and cancer treatment.

Recommend Articles

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk